molecular formula C27H22N2O5 B2630558 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 210639-98-8

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Numéro de catalogue: B2630558
Numéro CAS: 210639-98-8
Poids moléculaire: 454.482
Clé InChI: PIKMFBHWXRPRMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a chemical compound with the linear formula C27H22N2O5. Its molecular weight is 454.487 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study by Tiwari et al. (2018) highlighted the environmentally friendly synthesis of chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial activities. These derivatives, including ones similar to the specified compound, showed promising results against various bacterial and fungal strains. The research suggested the potential of these compounds in developing new antimicrobial agents, emphasizing their non-toxic nature through in vivo toxicity studies (Tiwari et al., 2018).

Anticancer and Immunomodulatory Activities

Derivatives of the specified compound have been studied for their anticancer and immunomodulatory activities. For instance, Abdel‐Aziz et al. (2009) investigated novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives for their inhibitory effects on cancer cell lines and immunomodulatory properties. These compounds exhibited significant cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as antineoplastic agents (Abdel‐Aziz et al., 2009).

Antifungal and Antioxidant Properties

Shaikh et al. (2016) synthesized a series of ethyl-7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates, which showed promising antifungal activities against human pathogenic fungal strains. Some derivatives were found to be more active than standard drugs like miconazole, indicating their potential as antifungal agents. Additionally, these compounds exhibited antioxidant activities, further supporting their therapeutic potential (Shaikh et al., 2016).

Molecular Docking Studies

Karayel (2021) conducted molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, evaluating their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds, related to the specified molecule, showed good binding affinities and interactions within the EGFR binding pocket, suggesting their utility in anti-cancer strategies (Karayel, 2021).

Safety and Hazards

The buyer assumes responsibility to confirm the product identity and/or purity. All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid, which is then esterified with 4-methoxybenzoyl chloride to form the final product.", "Starting Materials": [ "2-aminobenzimidazole", "ethyl acetoacetate", "4-methoxybenzoyl chloride", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of sodium ethoxide to form 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid", "Step 2: Esterification of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid with 4-methoxybenzoyl chloride in the presence of sulfuric acid to form the final product, 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethanol and water" ] }

Numéro CAS

210639-98-8

Formule moléculaire

C27H22N2O5

Poids moléculaire

454.482

Nom IUPAC

[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate

InChI

InChI=1S/C27H22N2O5/c1-4-16-13-19-24(14-23(16)34-27(31)17-9-11-18(32-3)12-10-17)33-15-20(25(19)30)26-28-21-7-5-6-8-22(21)29(26)2/h5-15H,4H2,1-3H3

Clé InChI

PIKMFBHWXRPRMP-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC5=CC=CC=C5N4C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.